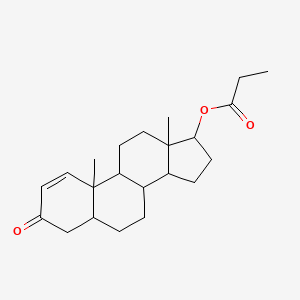
Anidoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anidoxime is a compound that belongs to the class of amidoximes, which are characterized by the presence of an amino and a hydroxyimino group on the same carbon atom. Amidoximes have gained significant interest due to their ease of synthesis and their diverse applications in various fields such as coordination chemistry, materials science, and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of amidoximes, including anidoxime, typically involves the reaction of nitriles with hydroxylamine. One common method is the solvent-free synthesis under ultrasonic irradiation, which has been shown to be efficient for preparing amidoximes from aliphatic nitriles . The reaction conditions often involve the use of hydroxylamine hydrochloride and a base such as sodium carbonate.
Industrial Production Methods: Industrial production of amidoximes may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
化学反応の分析
Types of Reactions: Anidoxime undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving this compound often require nucleophiles and appropriate reaction conditions to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions include amides, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Anidoxime has a wide range of scientific research applications:
作用機序
The mechanism of action of anidoxime involves its oxidation by cytochrome P450 enzymes, leading to the formation of nitric oxide (NO). This process involves the generation of superoxide radical anions, which facilitate the conversion of this compound to its oxidized form . The nitric oxide released from this reaction can then exert various biological effects, including vasodilation and inhibition of platelet aggregation .
類似化合物との比較
Oximes: Compounds with a hydroxyimino group attached to a carbon atom.
Amidoximes: Compounds with both an amino and a hydroxyimino group on the same carbon atom.
Comparison: Anidoxime is unique among amidoximes due to its specific structural features and reactivity. While oximes generally undergo similar types of reactions, the presence of the amino group in this compound allows for additional reactivity and applications, particularly in biological systems where it can act as a nitric oxide donor .
特性
分子式 |
C21H27N3O3 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20+ |
InChIキー |
XPHBRTNHVJSEQD-BSYVCWPDSA-N |
異性体SMILES |
CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
正規SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid](/img/structure/B10784990.png)

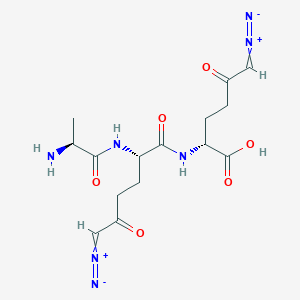
![2-[5-[(4Z,20Z)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10785008.png)
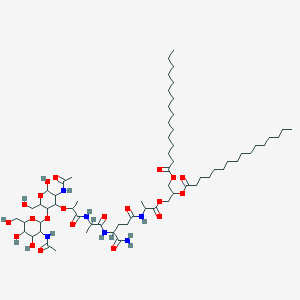
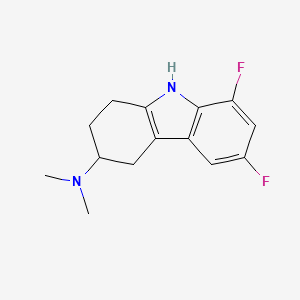

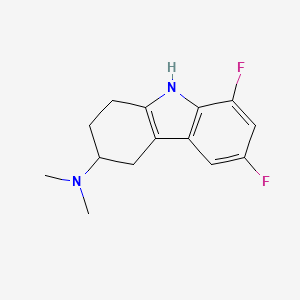

![10-[(3-Chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785058.png)
![(R)-1-(5-(3-Azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(m-tolyl)urea](/img/structure/B10785064.png)
